

# Olutasidenib dosage and administration for preclinical studies

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## Compound of Interest

Compound Name: **Olutasidenib**

Cat. No.: **B609739**

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## Olutasidenib Preclinical Application Notes and Protocols

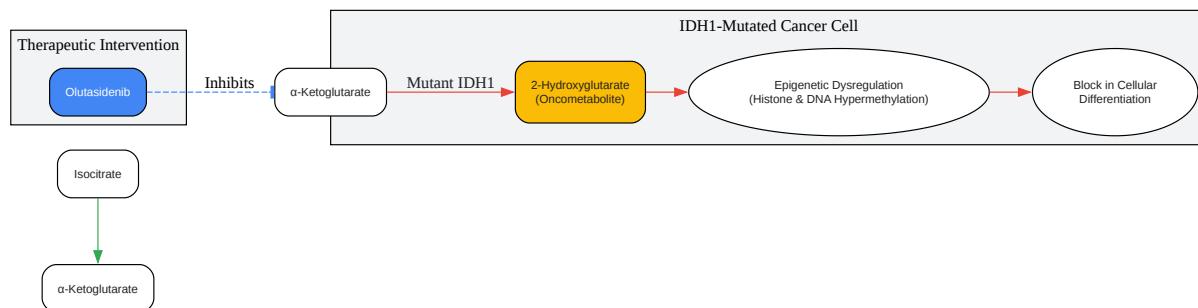
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dosage, administration, and experimental protocols for **olutasidenib** (formerly FT-2102), a potent and selective inhibitor of mutant isocitrate dehydrogenase 1 (IDH1). The following data and protocols are intended to guide researchers in designing and executing preclinical studies involving this compound.

## Mechanism of Action

**Olutasidenib** is an orally bioavailable small molecule that selectively inhibits the mutated forms of the IDH1 enzyme, including R132H, R132C, R132L, R132S, and R132G.<sup>[1]</sup> These mutations lead to the neomorphic production of the oncometabolite 2-hydroxyglutarate (2-HG), which plays a crucial role in oncogenesis by altering epigenetic regulation and blocking cellular differentiation.<sup>[1][2]</sup> **Olutasidenib** binds to a hydrophobic pocket near the dimer interface of the mutant IDH1 enzyme, stabilizing it in an open, inactive conformation. This allosteric inhibition prevents the conversion of  $\alpha$ -ketoglutarate to 2-HG, thereby restoring normal cellular differentiation processes.<sup>[3]</sup>

## Signaling Pathway

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Caption: **Olutasidenib** inhibits mutant IDH1, blocking 2-HG production and restoring cell differentiation.

## Quantitative Data Summary

**Table 1: In Vitro Activity of Olutasidenib**

Cell Line	IDH1 Mutation	Assay Type	Endpoint	IC50 (nM)	Reference
U87MG	R132H	2-HG Production	Inhibition	8 - 116	[1][2]
HT1080	R132C	2-HG Production	Inhibition	8 - 116	[1][2]
Patient-derived AML	R132H/C	2-HG Production	Inhibition	~10	[4]
Various Cell Lines	R132L, R132S, R132G	2-HG Production	Inhibition	8 - 116	[1][2]

**Table 2: In Vivo Dosage and Administration of Olutasidenib**

Animal Model	Tumor Model	Administration Route	Dosage	Dosing Schedule	Study Endpoint	Reference
Nude Mice	HCT116 (IDH1 R132C/+) Xenograft	Oral (p.o.)	30 mg/kg	Twice Daily (BID)	Tumor Growth Inhibition, 2-HG Reduction	<a href="#">[1]</a>
Nude Mice	HCT116 (IDH1 R132C/+) Xenograft	Oral (p.o.)	100 mg/kg	Twice Daily (BID)	Tumor Growth Inhibition, 2-HG Reduction	<a href="#">[1]</a>
Sprague Dawley Rats	Toxicology Study	Oral (p.o.)	Up to 400 mg/kg/day	Daily	Safety Assessment	<a href="#">[5]</a>

## Experimental Protocols

### In Vitro Experimental Protocols

#### 1. 2-Hydroxyglutarate (2-HG) Production Inhibition Assay

This protocol is designed to measure the ability of **olutasidenib** to inhibit the production of 2-HG in cancer cell lines harboring IDH1 mutations.

#### Materials:

- IDH1-mutant human cancer cell lines (e.g., HCT116 IDH1 R132C/, U87MG R132H, HT1080 R132C)
- Complete cell culture medium (e.g., DMEM or McCoy's 5A with 10% FBS)

- **Olutasidenib (FT-2102)**
- DMSO (for compound dilution)
- 96-well cell culture plates
- 2-HG Assay Kit (colorimetric or fluorometric)
- Plate reader

**Procedure:**

- Seed IDH1-mutant cells in a 96-well plate at a density of  $1 \times 10^4$  cells per well and incubate overnight at 37°C, 5% CO<sub>2</sub>.
- Prepare serial dilutions of **olutasidenib** in complete culture medium. The final DMSO concentration should not exceed 0.1%.
- Remove the overnight culture medium from the cells and add 100 µL of the **olutasidenib** dilutions to the respective wells. Include a vehicle control (medium with DMSO).
- Incubate the plate for 48-72 hours at 37°C, 5% CO<sub>2</sub>.
- Following incubation, lyse the cells and measure the intracellular 2-HG levels using a commercial 2-HG assay kit according to the manufacturer's instructions.
- Measure the absorbance or fluorescence using a plate reader.
- Calculate the IC<sub>50</sub> value by plotting the percentage of 2-HG inhibition against the log concentration of **olutasidenib** and fitting the data to a four-parameter logistic curve.

**2. Cellular Differentiation Assay in AML Cells**

This protocol assesses the ability of **olutasidenib** to induce differentiation in primary acute myeloid leukemia (AML) cells with IDH1 mutations.

**Materials:**

- Primary human AML cells with IDH1 mutations
- RPMI-1640 medium supplemented with 10% FBS and cytokines (e.g., IL-3, G-CSF, GM-CSF)
- **Olutasidenib (FT-2102)**
- DMSO
- Flow cytometry antibodies for myeloid differentiation markers (e.g., CD11b, CD14, CD15)
- Flow cytometer

Procedure:

- Culture primary AML cells in appropriate medium with cytokines.
- Treat the cells with varying concentrations of **olutasidenib** or vehicle control (DMSO) for 7-14 days.
- Replenish the medium and compound every 3-4 days.
- After the treatment period, harvest the cells and stain them with fluorescently labeled antibodies against myeloid differentiation markers.
- Analyze the expression of differentiation markers using a flow cytometer.
- Quantify the percentage of cells expressing mature myeloid markers to determine the extent of differentiation induced by **olutasidenib**.

## In Vivo Experimental Protocol

### HCT116 Xenograft Mouse Model

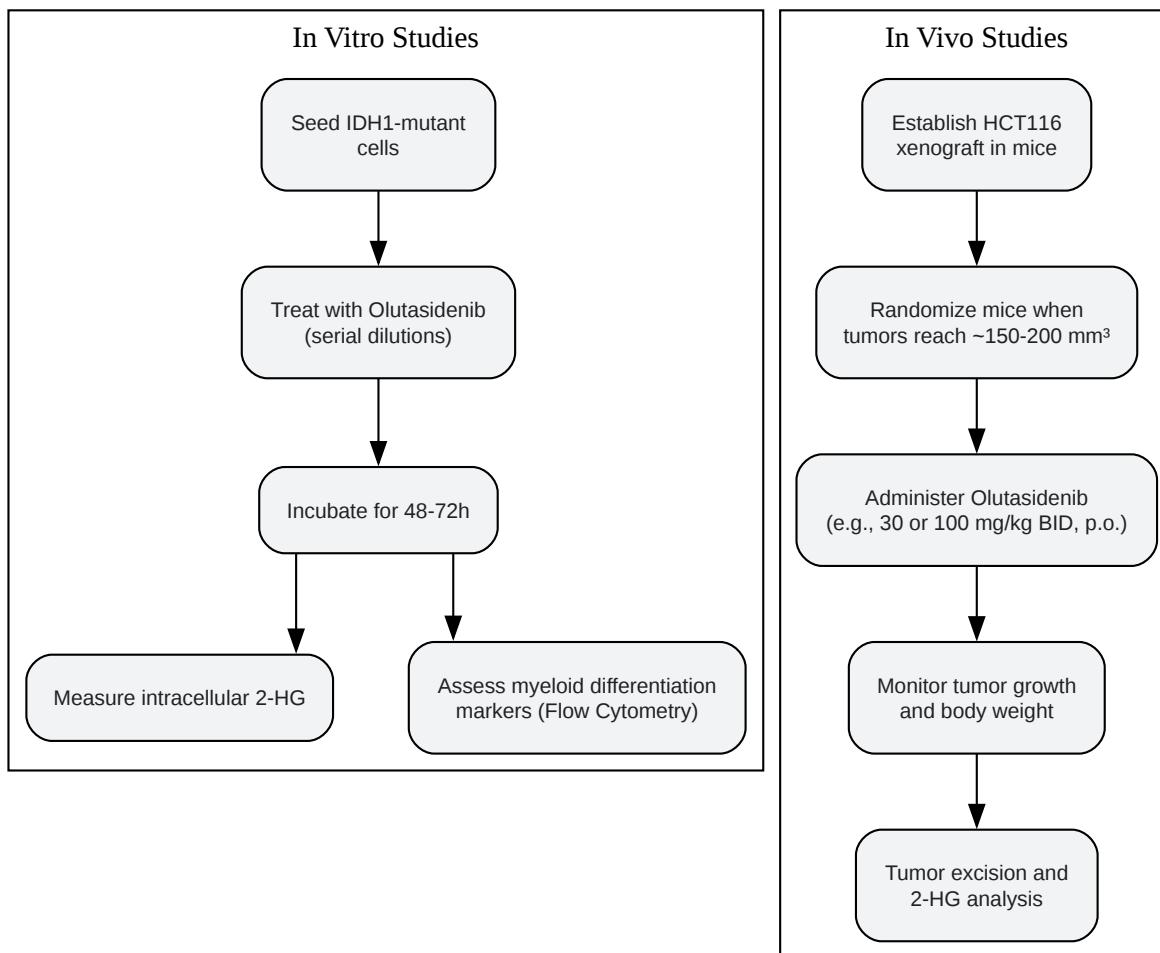
This protocol describes the establishment of a human colorectal carcinoma xenograft model and the evaluation of **olutasidenib**'s anti-tumor efficacy.

Materials:

- HCT116 cell line with an engineered IDH1 R132C mutation
- Female athymic nude mice (6-8 weeks old)
- Matrigel
- **Olutasidenib (FT-2102)**
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Calipers for tumor measurement
- Analytical equipment for 2-HG measurement (LC-MS/MS)

Procedure:

- Harvest HCT116-IDH1 R132C/+ cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of  $5 \times 10^6$  cells per 100  $\mu$ L.
- Subcutaneously inject 100  $\mu$ L of the cell suspension into the flank of each mouse.
- Monitor tumor growth regularly using calipers.
- When tumors reach a mean volume of approximately 150-200  $\text{mm}^3$ , randomize the mice into treatment and control groups.
- Administer **olutasidenib** orally (p.o.) at the desired doses (e.g., 30 mg/kg and 100 mg/kg) twice daily. The control group receives the vehicle on the same schedule.
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the mice and excise the tumors.
- A portion of the tumor can be snap-frozen for pharmacodynamic analysis, such as the measurement of intratumoral 2-HG levels by LC-MS/MS.
- Calculate tumor growth inhibition and analyze the reduction in 2-HG levels to assess the efficacy of **olutasidenib**.

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Caption: Preclinical experimental workflow for in vitro and in vivo studies of **olutasidenib**.

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